molecular formula C12H12N2O B596688 3-(3-Methoxyphenyl)pyridin-4-amine CAS No. 1344105-33-4

3-(3-Methoxyphenyl)pyridin-4-amine

Cat. No.: B596688
CAS No.: 1344105-33-4
M. Wt: 200.241
InChI Key: LPCUUNMNJNJUAT-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)pyridin-4-amine is a pyridine derivative featuring a methoxyphenyl substituent at the 3-position and an amine group at the 4-position of the pyridine ring. Its molecular formula is C₁₂H₁₂N₂O (molecular weight: 200.24) .

Properties

IUPAC Name

3-(3-methoxyphenyl)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-15-10-4-2-3-9(7-10)11-8-14-6-5-12(11)13/h2-8H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCUUNMNJNJUAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=C(C=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90734706
Record name 3-(3-Methoxyphenyl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90734706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1344105-33-4
Record name 3-(3-Methoxyphenyl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90734706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)pyridin-4-amine typically involves the coupling of a pyridine derivative with a methoxyphenyl derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative of 3-methoxyphenyl with a halogenated pyridine derivative in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of 3-(3-Methoxyphenyl)pyridin-4-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)pyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted pyridine derivatives.

Scientific Research Applications

3-(3-Methoxyphenyl)pyridin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)pyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural analogues and their properties:

Compound Name Structure Molecular Formula Molecular Weight Key Substituents Notable Features Reference
3-(3-Methoxyphenyl)pyridin-4-amine Pyridine with 3-methoxyphenyl at C3, NH₂ at C4 C₁₂H₁₂N₂O 200.24 –OCH₃ (electron-donating) Potential intermediate for drug design
3-Methoxy-5-(trifluoromethyl)pyridin-2-amine Pyridine with –OCH₃ at C3, –CF₃ at C5, NH₂ at C2 C₇H₆F₃N₂O 206.13 –CF₃ (electron-withdrawing) High structural similarity (0.93)
3-(3-(Trifluoromethyl)phenyl)pyridin-4-amine Pyridine with –CF₃-phenyl at C3, NH₂ at C4 C₁₂H₉F₃N₂ 238.21 –CF₃ (lipophilic) Enhanced lipophilicity vs. methoxy
N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-pyridinamine Thiazole linked to pyridine and methoxyphenyl C₁₅H₁₂N₄OS 296.34 Thiazole ring, –OCH₃ Heterocyclic diversity
(4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine Benzylamine-pyridine hybrid C₁₄H₁₅FN₂O 250.28 –F (metabolic stability) Fluorine-enhanced stability
3-(4-Bromophenyl)-1-phenylpyrazolo[3,4-b]pyridin-4-amine Pyrazolo[3,4-b]pyridine core C₂₄H₁₈BrN₃ 428.33 –Br (electrophilic), pyrazole In vitro bioactivity reported

Key Comparative Analysis

Electronic and Steric Effects
  • Methoxy (–OCH₃) vs. In contrast, the –CF₃ group in 3-Methoxy-5-(trifluoromethyl)pyridin-2-amine and 3-(3-(trifluoromethyl)phenyl)pyridin-4-amine is electron-withdrawing, increasing lipophilicity and possibly improving membrane permeability but reducing aqueous solubility .
  • Heterocyclic Variations:
    Pyrazolo[3,4-b]pyridine derivatives (e.g., compound 11b) and thiazole-containing analogues (e.g., N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-pyridinamine) introduce additional nitrogen atoms, altering hydrogen-bonding capacity and steric bulk. These modifications may influence target binding specificity .

Pharmacological Implications
  • The fluorine-substituted compound (4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine may offer improved metabolic stability due to the fluorine atom’s resistance to oxidative degradation .
  • Synthetic Utility: The target compound and its analogues (e.g., 3-methoxypyridin-4-amine) serve as intermediates in synthesizing more complex heterocycles, such as pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidines () or imidazo[1,2-a]pyrazines ().

Biological Activity

3-(3-Methoxyphenyl)pyridin-4-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of 3-(3-Methoxyphenyl)pyridin-4-amine can be described as follows:

  • IUPAC Name : 3-(3-Methoxyphenyl)pyridin-4-amine
  • Molecular Formula : C12H12N2O
  • Molecular Weight : 200.24 g/mol

This compound features a pyridine ring substituted with a methoxyphenyl group, which is believed to enhance its biological activity through increased hydrophobic interactions and electron donation.

Research indicates that 3-(3-Methoxyphenyl)pyridin-4-amine exhibits its biological effects through several mechanisms:

  • Inhibition of Kinase Pathways : The compound has been identified as an inhibitor of the FLT3 and BCR-ABL pathways, which are crucial in the pathology of certain leukemias. It mediates pro-apoptotic effects on cancer cells by disrupting these signaling pathways .
  • Antiproliferative Activity : In studies involving various cancer cell lines, 3-(3-Methoxyphenyl)pyridin-4-amine demonstrated significant antiproliferative activity, with IC50 values ranging from 0.1 to 11 µM, indicating strong efficacy against cancer cells .

Anticancer Properties

The anticancer activity of 3-(3-Methoxyphenyl)pyridin-4-amine has been documented in several studies:

  • Cell Line Studies : The compound was tested against multiple cancer cell lines, including HeLa (cervical cancer) and BxPC-3 (pancreatic cancer). It showed selective antiproliferative effects with notable IC50 values, suggesting potential for development as an anticancer agent .
  • Mechanistic Insights : The pro-apoptotic mechanism involves the inhibition of key signaling pathways that promote cell survival and proliferation in malignant cells .

Antimicrobial Activity

In addition to its anticancer properties, 3-(3-Methoxyphenyl)pyridin-4-amine has also shown antimicrobial activity:

  • Chlamydia Inhibition : Compounds structurally related to 3-(3-Methoxyphenyl)pyridin-4-amine were assessed for their ability to inhibit Chlamydia species, demonstrating selective activity against these pathogens without significant toxicity to host cells .

Research Findings and Case Studies

StudyFindings
Demonstrated IC50 values ranging from 0.1 to 11 µM against cancer cell lines, indicating strong antiproliferative effects.
Identified as a potent inhibitor of FLT3 and BCR-ABL pathways; induces apoptosis in leukemia cell lines.
Showed selective antimicrobial activity against Chlamydia with minimal cytotoxic effects on host cells.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of 3-(3-Methoxyphenyl)pyridin-4-amine is still under investigation; however, initial studies suggest it possesses favorable solubility and stability characteristics that could enhance its therapeutic potential. Toxicity assessments indicate that the compound does not exhibit significant cytotoxicity at effective doses, making it a promising candidate for further development.

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